N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (CAS: 886941-81-7) is a benzamide derivative featuring a benzothiazole core substituted with ethoxy and methanesulfonyl groups, along with a pyridin-2-ylmethyl moiety. Its molecular formula is C₂₃H₂₁N₃O₄S₂, with a molecular weight of 467.6 g/mol .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-30-18-11-8-12-19-21(18)25-23(31-19)26(15-16-9-6-7-14-24-16)22(27)17-10-4-5-13-20(17)32(2,28)29/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOQMOZSDJXLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the ethoxy group, and the attachment of the methanesulfonyl and pyridin-2-ylmethyl groups. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the function of specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Comparative Insights:
Substituent Effects: The methanesulfonyl group in the target compound differs from the diethylsulfamoyl group in ’s compound, which may reduce steric bulk and increase electrophilicity. Ethoxy vs.
Synthesis Methods :
- The target compound’s synthesis likely requires multi-step reactions due to its complex substituents. In contrast, simpler N-(pyridin-2-yl)-benzamides are synthesized efficiently using bimetallic catalysts like Fe₂Ni-BDC under ambient conditions .
Chromatographic Behavior :
- The dichloro-dimethoxy analog () showed the highest peak area in gas chromatography, suggesting superior detectability or abundance compared to the target compound’s analogs.
Reactivity and Applications :
- The propargyl-substituted benzamide () may enable click chemistry modifications, whereas the pyridinylmethyl group in the target compound could facilitate interactions with biological targets through π-π stacking or hydrogen bonding.
Research Findings and Implications
- Catalytic Synthesis : While Fe₂Ni-BDC frameworks are effective for simpler benzamides (), the target compound’s synthesis may require tailored catalytic systems due to steric hindrance from its methanesulfonyl and pyridinylmethyl groups.
- Pharmacological Potential: Benzothiazole derivatives are known for antitumor and antimicrobial activities.
- Physicochemical Properties : The ethoxy and methanesulfonyl groups likely enhance solubility in polar solvents compared to chloro or propargyl analogs, which could influence bioavailability.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparison with related compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H16N2O4S
- Molecular Weight : 376.5 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety, which is known for its diverse biological activities, along with a methanesulfonyl group that enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, the compound can increase the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function and memory retention.
Antimicrobial and Antiproliferative Properties
Studies have shown that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antiproliferative effects. For instance:
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective properties, this compound demonstrated significant inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This suggests potential use in therapeutic strategies aimed at neurodegeneration prevention.
- Anticancer Activity : Another study focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated moderate to high inhibition rates, particularly in breast and liver cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other benzothiazole derivatives:
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(6-METHANESULFONYL-BENZOTHIAZOL-2-YL)-3-(4-SUBSTITUTED-PIPERAZIN-1-YL)-PROPIONAMIDES | Cholinesterase inhibition | |
| 3-[6-(ETHOXY-BENZOTHIAZOL)]THIO-N-(4-METHOXYPHENYL)PROPANAMIDE | Anti-inflammatory |
These comparisons highlight the unique properties of this compound while also situating it within a broader context of benzothiazole research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
